molecular formula C15H18N2O3S B2914389 N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide CAS No. 1645448-22-1

N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide

Cat. No. B2914389
CAS RN: 1645448-22-1
M. Wt: 306.38
InChI Key: HYWXAXFRJUMQRB-UHFFFAOYSA-N
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Description

“N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide” is a compound that falls under the class of N-cyanoacetamides . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Mechanism of Action

N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide acts as an adenosine receptor agonist and selectively binds to the A1 adenosine receptor subtype. The binding of this compound to the receptor leads to the activation of various signaling pathways, including the G protein-coupled receptor signaling pathway. The activation of these pathways leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. The compound has also been found to have a significant impact on the cardiovascular system, with studies showing that it can reduce blood pressure and improve cardiac function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide is its selectivity for the A1 adenosine receptor subtype, which makes it an ideal tool for studying the role of this receptor in various physiological and biochemical processes. However, one of the limitations of this compound is its relatively low potency compared to other adenosine receptor agonists, which can make it challenging to achieve the desired biological effects at lower concentrations.

Future Directions

There are several future directions for research on N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide, including the development of more potent analogs, the exploration of its potential therapeutic applications in various medical conditions, and the elucidation of its precise mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound and to evaluate its safety profile in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound acts as an adenosine receptor agonist and selectively binds to the A1 adenosine receptor subtype, leading to various biochemical and physiological effects. While this compound has several advantages for lab experiments, including its selectivity for the A1 adenosine receptor subtype, there are also some limitations associated with its relatively low potency. Nonetheless, future research on this compound is likely to yield important insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide involves several steps and requires a range of chemical reagents. The initial step involves the preparation of 3-ethylsulfonylphenylacetic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with N-cyano(cyclopropyl)methylamine to yield the desired this compound compound. The synthesis process has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide has been studied for its potential therapeutic applications in various medical conditions, including cardiovascular diseases, neurological disorders, and cancer. The compound has been found to have a significant impact on the adenosine receptor system, which plays a crucial role in regulating various physiological and biochemical processes.

properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-21(19,20)13-5-3-4-11(8-13)9-15(18)17-14(10-16)12-6-7-12/h3-5,8,12,14H,2,6-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWXAXFRJUMQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)CC(=O)NC(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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